5-Aminobenzo[b]furan hydrochloride
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Overview
Description
1-benzofuran-5-aminehydrochloride is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring. These compounds are known for their diverse biological and pharmacological activities, making them significant in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 1-benzofuran-5-aminehydrochloride, typically involves cyclization reactions. One common method is the cyclization of ortho-hydroxyaryl ketones with suitable reagents. For instance, the cyclization of ortho-hydroxyacetophenone with a dehydrating agent can yield benzofuran derivatives .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium nanoparticles and indium (III) halides have been used in various cyclization reactions to produce benzofuran compounds .
Chemical Reactions Analysis
Types of Reactions
1-benzofuran-5-aminehydrochloride can undergo several types of chemical reactions, including:
Electrophilic Substitution: Benzofuran derivatives can participate in electrophilic substitution reactions, such as formylation and nitration.
Oxidation and Reduction: These compounds can be oxidized or reduced under specific conditions to form various products.
Cycloaddition: Benzofuran derivatives can undergo cycloaddition reactions, such as [2+2] cycloaddition.
Common Reagents and Conditions
Common reagents used in the reactions of benzofuran derivatives include hypervalent iodine reagents, palladium catalysts, and dehydrating agents . Reaction conditions often involve the use of solvents like acetonitrile and the application of heat or light to drive the reactions .
Major Products Formed
The major products formed from the reactions of 1-benzofuran-5-aminehydrochloride depend on the specific reaction conditions. For example, electrophilic substitution can yield formylated or nitrated benzofuran derivatives .
Scientific Research Applications
1-benzofuran-5-aminehydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-benzofuran-5-aminehydrochloride involves its interaction with specific molecular targets. Benzofuran derivatives can act as enzyme inhibitors, affecting pathways such as carbonic anhydrase and tyrosinase . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-benzofuran-5-aminehydrochloride include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share the benzofuran core structure but differ in their substituents and biological activities.
Uniqueness
1-benzofuran-5-aminehydrochloride is unique due to its specific amine and hydrochloride functional groups, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C8H8ClNO |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
1-benzofuran-5-amine;hydrochloride |
InChI |
InChI=1S/C8H7NO.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-5H,9H2;1H |
InChI Key |
RPQXHMUECVETLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1N.Cl |
Origin of Product |
United States |
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